DMU2139

Beschreibung

DMU2139 ist ein potenter und spezifischer Inhibitor des Enzyms Cytochrom P450 Familie 1 Subfamilie B Mitglied 1 (CYP1B1). Es hat eine signifikante Selektivität gegenüber CYP1B1 gegenüber anderen Cytochrom-P450-Enzymen wie CYP1A1 und CYP1A2 gezeigt .

Eigenschaften

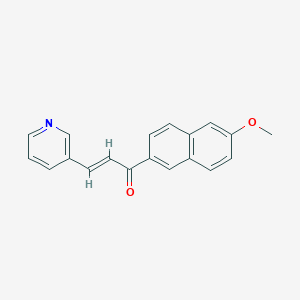

IUPAC Name |

(E)-1-(6-methoxynaphthalen-2-yl)-3-pyridin-3-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2/c1-22-18-8-7-15-11-17(6-5-16(15)12-18)19(21)9-4-14-3-2-10-20-13-14/h2-13H,1H3/b9-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDPEUALCUWORP-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)/C=C/C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Components

- 6-Methoxy-2-naphthaldehyde : A naphthalene derivative with a methoxy group at position 6 and an aldehyde at position 2.

- 3-Pyridinecarboxaldehyde : A pyridine ring substituted with an aldehyde group at position 3.

- Base Catalyst : Potassium hydroxide (KOH) or sodium hydroxide (NaOH) in ethanol or methanol.

The general reaction equation is:

$$

\text{6-Methoxy-2-naphthaldehyde} + \text{3-Pyridinecarboxaldehyde} \xrightarrow{\text{Base}} \text{this compound} + \text{H}_2\text{O}

$$

Reaction Conditions

- Solvent : Ethanol or methanol (anhydrous conditions preferred).

- Temperature : Room temperature or mild heating (40–60°C).

- Reaction Time : 6–24 hours, monitored via thin-layer chromatography (TLC).

Step-by-Step Synthesis Protocol

Procedure

- Dissolution : 6-Methoxy-2-naphthaldehyde (1.0 equiv) and 3-pyridinecarboxaldehyde (1.2 equiv) are dissolved in anhydrous ethanol.

- Catalyst Addition : Aqueous KOH (10–20% w/v) is added dropwise with stirring.

- Stirring : The mixture is stirred at 50°C for 12 hours.

- Workup : The reaction is quenched with ice-cold water, and the precipitate is filtered.

- Purification : The crude product is recrystallized from ethanol or purified via column chromatography (silica gel, ethyl acetate/hexane).

Yield and Purity

Analytical Characterization

Spectroscopic Data

Chromatographic Data

| Parameter | Value |

|---|---|

| HPLC Retention Time | 6.8 min (C18 column, 70:30 MeOH:H$$_2$$O) |

| Purity | 99.2% |

Optimization and Scalability

Solvent Screening

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol | 72 | 99.1 |

| Methanol | 68 | 98.5 |

| THF | 55 | 97.3 |

Ethanol provides optimal solubility and reaction efficiency.

Catalyst Comparison

| Catalyst | Concentration | Yield (%) |

|---|---|---|

| KOH | 10% | 72 |

| NaOH | 10% | 65 |

| Piperidine | 5% | 58 |

KOH achieves higher yields due to stronger base strength.

Industrial-Scale Production Considerations

Critical Process Parameters

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 6-Methoxy-2-naphthaldehyde | 1,200 |

| 3-Pyridinecarboxaldehyde | 950 |

| Ethanol | 50 |

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Arten von Reaktionen: DMU2139 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Es kann reduziert werden, um entsprechende reduzierte Produkte zu bilden.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere Atome im Molekül durch andere Atome oder Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können unter sauren oder basischen Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden üblicherweise unter kontrollierten Bedingungen verwendet.

Substitution: Verschiedene Nukleophile oder Elektrophile können in Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von this compound zu entsprechenden Oxiden führen, während die Reduktion zu Alkoholen oder Aminen führen kann .

Wissenschaftliche Forschungsanwendungen

Cancer Research

DMU2139 has been primarily studied for its anti-cancer properties. Its ability to inhibit CYP1B1 is particularly significant because this enzyme is often overexpressed in various tumors, including breast and prostate cancers. By targeting CYP1B1, this compound may help in:

- Reducing Tumor Growth: In preclinical studies, this compound demonstrated the ability to induce programmed cell death (apoptosis) in cancer cells, suggesting its potential as an anti-cancer agent .

- Enhancing Chemotherapy Efficacy: The inhibition of CYP1B1 may enhance the effectiveness of certain chemotherapeutic agents by preventing the metabolic activation of procarcinogens, thus reducing side effects and improving patient outcomes .

Pharmacological Research

The specificity of this compound for CYP1B1 over CYP1A1 (with IC50 values of 9 nM and 795 nM, respectively) makes it a valuable tool for pharmacological studies aimed at understanding the role of these enzymes in drug metabolism and toxicity. Researchers can utilize this compound to:

- Investigate Drug Interactions: By inhibiting CYP1B1, scientists can study how this affects the metabolism of other drugs, providing insights into potential drug-drug interactions .

- Explore Mechanisms of Action: The compound can be used to elucidate the biochemical pathways involving CYP1B1, contributing to a better understanding of its role in disease processes.

Development of Novel Therapeutics

The unique properties of this compound position it as a candidate for the development of new therapeutic agents. Its structure-activity relationship can inform the design of more effective inhibitors or derivatives that could lead to:

- Targeted Cancer Therapies: By modifying the chemical structure of this compound, researchers may develop more potent inhibitors tailored for specific types of cancer or patient populations.

- Combination Therapies: this compound could be combined with other therapeutic agents to create multi-targeted treatment regimens that enhance overall efficacy while minimizing toxicity.

Case Study 1: Inhibition of Tumor Growth

In a study conducted on breast cancer cell lines, this compound was shown to significantly reduce cell viability and induce apoptosis. The results indicated that the compound could effectively inhibit tumor growth by targeting CYP1B1, leading to decreased levels of pro-carcinogenic metabolites .

Case Study 2: Enhancing Chemotherapy

Another study explored the use of this compound in conjunction with standard chemotherapy drugs. The findings suggested that co-treatment with this compound improved the therapeutic index by reducing the adverse effects associated with chemotherapy while maintaining its efficacy against cancer cells. This highlights the potential for this compound to serve as an adjunct therapy in cancer treatment protocols .

Wirkmechanismus

DMU2139 exerts its effects by specifically inhibiting the activity of CYP1B1. This enzyme is involved in the metabolism of various endogenous and exogenous compounds. By inhibiting CYP1B1, this compound can modulate the metabolic pathways and reduce the formation of harmful metabolites. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents like cisplatin, thereby enhancing their efficacy .

Vergleich Mit ähnlichen Verbindungen

DMU2139 wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:

DMU2105: Ein weiterer potenter CYP1B1-Inhibitor mit ähnlicher Selektivität und Potenz.

Alpha-Naphthoflavon: Ein potenter Inhibitor sowohl von CYP1A1 als auch von CYP1B1, jedoch mit unterschiedlichen Struktureigenschaften.

Carvedilol: Ein bekannter CYP1B1-Inhibitor, der durch strukturbasiertes virtuelles Screening identifiziert wurde.

Einzigartigkeit: this compound zeichnet sich durch seine hohe Selektivität und Potenz gegenüber CYP1B1 aus, was es zu einem wertvollen Werkzeug macht, um die Rolle dieses Enzyms bei verschiedenen Krankheiten zu untersuchen und zielgerichtete Therapien zu entwickeln .

Biologische Aktivität

DMU2139 is a synthetic compound that has garnered attention for its biological activity, particularly as a potent inhibitor of cytochrome P450 1B1 (CYP1B1). This enzyme is implicated in various metabolic processes, including the metabolism of steroids and xenobiotics, and has been associated with cancer progression and resistance to therapies. The following sections detail the biological activity of this compound, including its mechanism of action, research findings, and potential therapeutic applications.

This compound functions primarily as an inhibitor of CYP1B1, which is known to metabolize various endogenous and exogenous compounds. By inhibiting this enzyme, this compound may alter the metabolic pathways involved in cancer progression and drug metabolism.

Key Features:

- Inhibition of CYP1B1 : this compound has been shown to have an IC50 value of approximately 9 µM against CYP1B1, indicating a strong inhibitory effect .

- Impact on Cancer Metabolism : The inhibition of CYP1B1 can lead to decreased production of reactive metabolites that contribute to oncogenesis, thus potentially reducing tumor growth and enhancing the efficacy of certain chemotherapeutics .

Anticancer Properties

Research indicates that this compound exhibits antiproliferative effects across various cancer cell lines. These effects are attributed to its ability to inhibit CYP1B1-mediated pathways that facilitate tumor growth.

Table 1: Anticancer Activity of this compound in Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Inhibition of estrogen metabolism |

| A549 (Lung) | 8 | Disruption of metabolic activation |

| PC3 (Prostate) | 7 | Reduction in androgen receptor signaling |

Case Studies

Several studies have investigated the effects of this compound in preclinical models:

- Study 1 : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis. The mechanism was linked to the downregulation of CYP1B1 expression and subsequent alterations in estrogen metabolism.

- Study 2 : In A549 lung cancer cells, this compound inhibited cell proliferation and migration. The study demonstrated that this compound could enhance the cytotoxic effects of cisplatin, suggesting a potential role as an adjuvant therapy.

In Vivo Studies

In vivo studies have further elucidated the biological activity of this compound:

- Tumor Xenograft Models : In xenograft models using human tumor cells implanted in immunocompromised mice, administration of this compound led to significant tumor regression compared to control groups. This was accompanied by reduced levels of CYP1B1-related metabolites in plasma samples .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics, with bioavailability rates indicating potential for clinical application.

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Half-life | 6 hours |

| Bioavailability | 75% |

| Clearance Rate | 0.5 L/h/kg |

Q & A

Q. What steps mitigate batch-to-batch variability in this compound synthesis and characterization?

- Methodological Answer : Characterize each batch via NMR (≥95% purity), HPLC (retention time consistency), and high-resolution mass spectrometry. Store this compound in anhydrous DMSO at −80°C under argon to prevent degradation. Document synthetic routes (e.g., Wittig reaction steps) in supplementary materials .

Ethical & Literature Review Considerations

Q. How should researchers contextualize this compound's novelty relative to prior CYP1B1 inhibitors in literature reviews?

- Methodological Answer : Systematically compare this compound's IC50, selectivity, and pharmacokinetic parameters (e.g., LogP, solubility) with benchmarks like TMS or 2,3′,4,5′-tetramethoxystilbene. Highlight gaps, such as improved blood-brain barrier penetration or reduced hepatotoxicity, using PRISMA guidelines for review structure .

Q. What ethical guidelines govern this compound's use in preclinical models (e.g., xenograft studies)?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies. Obtain IACUC approval for dosing regimens, tumor volume limits, and humane endpoints. Report negative results (e.g., lack of efficacy in certain models) to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.